molecular formula C10H13NO3 B13646529 2-(3-(2-Aminoethoxy)phenyl)acetic acid

2-(3-(2-Aminoethoxy)phenyl)acetic acid

Cat. No.: B13646529
M. Wt: 195.21 g/mol
InChI Key: NPHPWOOUTYXHNJ-UHFFFAOYSA-N
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Description

2-(3-(2-Aminoethoxy)phenyl)acetic acid (CAS Ref: 10-F740043) is a phenylacetic acid derivative characterized by a 2-aminoethoxy substituent at the 3-position of the phenyl ring and an unmodified acetic acid group (C10H13NO4, MW 211.21 g/mol) . The aminoethoxy group (-OCH2CH2NH2) enhances solubility in aqueous and polar solvents due to its protonatable amine, making it valuable in pharmaceutical applications such as proteolysis-targeting chimeras (PROTACs) and peptide nucleic acid (PNA) spacers .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[3-(2-aminoethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13)

InChI Key

NPHPWOOUTYXHNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCN)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid typically involves the reaction of 3-(2-Aminoethoxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the aminoethoxy group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3-(2-Aminoethoxy)phenyl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include potassium carbonate and acetonitrile as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Aminoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(3-(2-Nitroethoxy)phenyl)acetic acid.

    Reduction: Formation of 2-(3-(2-Aminoethoxy)phenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(2-Aminoethoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-(2-Aminoethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring and Acetic Acid Group

The biological and physicochemical properties of phenylacetic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Acetic Acid Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3-(2-Aminoethoxy)phenyl)acetic acid 3-(2-Aminoethoxy) None C10H13NO4 211.21 High solubility; PROTACs, PNAs
2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid 3-(2-Dimethylaminoethoxy) None C12H17NO3 231.27 Increased lipophilicity (logP ~1.5); potential CNS penetration
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid 3-Benzyloxy, 4-methoxy None C16H16O4 272.29 Lipophilic (logP ~2.8); synthetic intermediate for drug candidates
2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid 2,3-Dimethoxy Amino substitution at α-carbon C10H13NO4 211.21 Chelating agent; metal coordination in catalysis
Methyl 2-(3-aminophenoxy)acetate 3-Aminophenoxy Methyl ester C9H11NO3 181.19 Esterified form; improved membrane permeability

Key Research Findings

Solubility and Biocompatibility
  • The 2-aminoethoxy group in the target compound significantly improves solubility (up to 50 mM in PBS) compared to non-polar analogs like benzyloxy or methoxy derivatives. This property is exploited in PROTACs to enhance cellular uptake .
  • In contrast, 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits moderate solubility (15–20 mM) but higher lipophilicity, favoring blood-brain barrier penetration .
Chemical Reactivity
  • The primary amine in the target compound allows for conjugation with electrophilic moieties (e.g., NHS esters, isocyanates), enabling its use in linker designs for drug delivery systems .
  • Methyl 2-(3-aminophenoxy)acetate’s ester group can be hydrolyzed in vivo to release the active acid, offering controlled drug release .

Biological Activity

2-(3-(2-Aminoethoxy)phenyl)acetic acid, often referred to as a derivative of phenylacetic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's structure allows it to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways and molecular targets are context-dependent but often involve:

  • Receptor Binding: The compound can bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesBiological Activity
2-(3-(2-Aminoethoxy)phenyl)acetic acidContains an aminoethoxy groupModulates receptor activity
2-(2-(2-Aminoethoxy)ethoxy)acetic acidDifferent ethoxy substitutionVaries in receptor affinity
2-(2-(2-Aminoethoxy)ethylamineAmino group instead of carboxylic acidPotentially different pharmacological effects

Therapeutic Applications

Research indicates that 2-(3-(2-Aminoethoxy)phenyl)acetic acid has potential therapeutic applications in several areas:

  • Anti-inflammatory Properties: Studies have shown that derivatives of phenylacetic acids exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antibacterial Activity: Related compounds have demonstrated antibacterial properties against various pathogens. For instance, phenylacetic acid has been shown to disrupt cell membrane integrity and inhibit protein synthesis in bacteria, suggesting similar mechanisms may apply to its derivatives .

Case Studies and Research Findings

  • Anti-inflammatory Effects: A study highlighted the efficacy of phenylacetic acid derivatives in reducing inflammation in animal models. The compounds were tested in standard pharmacological tests such as the cotton pellet test in rats, demonstrating significant anti-inflammatory activity .
  • Antibacterial Mechanisms: Research on phenylacetic acid revealed its ability to damage bacterial cell structures and inhibit metabolic processes. The compound was effective against Agrobacterium tumefaciens, with an IC50 value indicating strong antibacterial activity .
  • Therapeutic Index: The therapeutic index of these compounds is favorable, suggesting they can be used effectively at lower doses without significant side effects. This characteristic is crucial for drug development .

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